1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H21NO2·HCl. It is known for its unique structure, which includes a cyclobutane ring and a cyclohexylamino group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutylcarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- 1-[(Cyclohexylamino)methyl]cyclopentane-1-carboxylic acid hydrochloride
- 1-[(Cyclohexylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
Comparison: 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
CAS No. |
2613385-32-1 |
---|---|
Molecular Formula |
C12H22ClNO2 |
Molecular Weight |
247.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.